molecular formula C5H4N4S B8519713 Imidazo[1,5-d]-as-triazine-4(3H)-thione

Imidazo[1,5-d]-as-triazine-4(3H)-thione

Cat. No.: B8519713
M. Wt: 152.18 g/mol
InChI Key: YHUHWUBLXVUZLI-UHFFFAOYSA-N
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Description

Imidazo[1,5-d][1,2,4]triazine-4(3H)-thione (CAS: 68325-00-8) is a nitrogen-rich heterocyclic compound characterized by a fused imidazole and triazine ring system with a thione functional group at the 4-position. This structural motif confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C5H4N4S

Molecular Weight

152.18 g/mol

IUPAC Name

3H-imidazo[1,5-d][1,2,4]triazine-4-thione

InChI

InChI=1S/C5H4N4S/c10-5-8-7-2-4-1-6-3-9(4)5/h1-3H,(H,8,10)

InChI Key

YHUHWUBLXVUZLI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC(=S)N2C=N1

Origin of Product

United States

Scientific Research Applications

Antiasthma Agents

Research has indicated that derivatives of imidazo[1,5-d]-as-triazine-4(3H)-thione exhibit significant activity in treating asthma. A study highlighted the synthesis of substituted imidazo[1,5-d][1,2,4]triazines that showed promising results in inhibiting histamine release from sensitized human basophils, suggesting their potential as prophylactic drugs for asthma management . Compounds such as 1-ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazine-4(3H)-one were particularly noted for their efficacy in vivo.

Anticancer Properties

Imidazo[1,5-d]-as-triazine derivatives have been studied for their anticancer activities. Some compounds have demonstrated selective cytotoxicity against cancer cells while showing reduced toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Various synthesized derivatives have shown effectiveness against a range of bacterial strains, indicating potential applications in developing new antibiotics .

Photovoltaic Materials

Imidazo[1,5-d]-as-triazine derivatives are being investigated as potential materials for organic photovoltaic devices due to their favorable electronic properties. Their ability to facilitate charge transfer makes them suitable candidates for enhancing the efficiency of solar cells .

Polymer Chemistry

In polymer science, these compounds can serve as monomers or additives to improve the mechanical and thermal properties of polymers. Their incorporation into polymer matrices can enhance stability and performance under various environmental conditions .

Organic Synthesis

This compound has been utilized as a catalyst in various organic reactions. Its ability to promote cyclization reactions and other transformations makes it a valuable tool in synthetic chemistry. For instance, it has been employed in the synthesis of complex heterocycles through efficient catalytic processes that allow for high yields and selectivity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include cyclization reactions using starting materials such as imidazolecarboxaldehydes and dithiocarbazic acid esters. The resulting compounds are characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures and purity levels .

Case Studies

StudyApplicationFindings
AntiasthmaIdentified compounds with significant basophil activity; potential for asthma treatment.
AntimicrobialDemonstrated effectiveness against various bacterial strains; promising for new antibiotic development.
PhotovoltaicsExplored as materials for organic solar cells; favorable electronic properties noted.
Organic SynthesisUsed as catalysts in cyclization reactions; high yields achieved in complex heterocycle synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The compound’s core structure differentiates it from related heterocycles:

  • Imidazo[4,5-g]quinazolines (e.g., compounds 5–12 in ): These feature a fused quinazoline ring instead of triazine, often substituted with aryl or heteroaryl groups.
  • Benzimidazolones/Thiones (): These lack the triazine ring, focusing on a benzimidazole backbone. The thione group in 2(3H)-benzimidazolthione analogs enhances solubility in polar solvents compared to their ketone counterparts .

Physicochemical and Pharmacological Properties

Compound Class Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Reported Activities
Imidazo[1,5-d][1,2,4]triazine-4(3H)-thione ~180–200* Thione, fused triazine Moderate in DMSO Limited data
Imidazo[4,5-g]quinazolines 300–400† Aryl/heteroaryl Low in water Anticancer, antimicrobial
Benzimidazolone/Thione 150–250‡ Ketone/Thione High in polar solvents Enzyme inhibition

*Estimated based on analogs in . †From . ‡From .

Q & A

Q. What are the established synthetic routes for Imidazo[1,5-d]-as-triazine-4(3H)-thione and its derivatives?

The synthesis typically involves condensation reactions or transition-metal-catalyzed cross-coupling. For example, imidazo[1,2-b]pyridazines (structurally related) are synthesized via condensation of pyridazine derivatives with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate. Transition-metal catalysts (e.g., Cu with acetylacetonate ligands or Pd-based systems) are employed for regioselective cyclization . Functionalization at the 4-position can be achieved using nucleophilic substitution or coupling reactions, as demonstrated in imidazo[4,5-d][1,2,3]triazin-4-one derivatives .

Q. How can researchers characterize the structural integrity of Imidazo[1,5-d]-as-triazine derivatives?

Key analytical methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δH 8.18–8.23 ppm for aromatic protons in imidazo[4,5-b]phenazines ).
  • X-ray crystallography : Resolves bond lengths and angles, as seen in triazole-thione derivatives (e.g., C–S bond length ~1.68 Å) .
  • IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at 1676 cm1^{-1} in imidazo[1,5-a]pyrazin-8-ones ).

Q. What pharmacological targets have been explored for imidazo-fused heterocycles?

Imidazo[4,5-d]pyridazinonyl derivatives act as TRPA1 inhibitors, validated via in vitro assays (e.g., calcium flux measurements) . Related scaffolds, such as imidazo[4,5-b]phenazines, inhibit topoisomerase I/IIα, assessed through DNA relaxation assays and cytotoxicity studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields for challenging imidazo-triazine syntheses?

  • Catalyst screening : Test Pd, Cu, or Au catalysts for cross-coupling efficiency. highlights Pd’s superiority in imidazo[1,2-b]pyridazine synthesis .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) often enhance cyclization. For example, imidazo[4,5-g]quinazolines were synthesized in DMF at 80°C with yields >80% .
  • Microwave-assisted synthesis : Reduces reaction time for thermally demanding steps, as shown in triazine-thione derivatives .

Q. Table 1. Synthetic Yields of Representative Imidazo-Triazine Derivatives

Compound ClassMethodYield (%)Reference
Imidazo[4,5-b]phenazinesCondensation + Pd catalysis82–86
Imidazo[1,5-a]pyrazin-8-onesMesoionic oxazolium cyclization82–86
4-Amino-imidazo-triazinonesNucleophilic substitution70–75

Q. Table 2. Key Pharmacological Findings

TargetIC50_{50} (nM)Model SystemReference
TRPA1 ion channel12–50HEK293 cells
Topoisomerase I/IIα0.8–2.3 µMHuman cancer cells

Methodological Notes

  • Avoiding common pitfalls : Ensure anhydrous conditions for metal-catalyzed reactions to prevent catalyst deactivation .
  • Computational tools : Gaussian 09 for DFT studies or AutoDock for molecular docking .
  • Bioactivity validation : Use orthogonal assays (e.g., SPR and cellular assays) to confirm target engagement .

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